1,2-Difluoro-1-iodohex-1-ene

Catalog No.
S15958307
CAS No.
113246-52-9
M.F
C6H9F2I
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoro-1-iodohex-1-ene

CAS Number

113246-52-9

Product Name

1,2-Difluoro-1-iodohex-1-ene

IUPAC Name

1,2-difluoro-1-iodohex-1-ene

Molecular Formula

C6H9F2I

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3

InChI Key

LWLQXFVNNPZFEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(F)I)F

1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6_6H9_9F2_2I. This compound features a hexene backbone with both fluorine and iodine substituents, making it significant in various chemical applications. The presence of these halogens contributes to its unique reactivity and potential utility in synthetic chemistry and biological studies.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols. This allows for the formation of new compounds with diverse functionalities.
  • Addition Reactions: The double bond within the hexene structure can engage in addition reactions with halogens or hydrogen halides, leading to various derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, allowing for the formation of different derivatives depending on the reagents used.

Research has indicated that 1,2-difluoro-1-iodohex-1-ene may have potential as a radiolabeling agent in biological studies. Its unique halogen composition allows it to interact with biological molecules, potentially modulating enzyme activity or receptor interactions. This property makes it a candidate for further investigation in pharmacological applications.

The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves halogenation of hexene derivatives. A common method includes:

  • Halogenation of Hexyne: The reaction of hex-1-yne with sources of iodine and fluorine under controlled conditions, often utilizing a palladium catalyst to facilitate halogen addition to the carbon-carbon triple bond.
  • Industrial Production: Large-scale synthesis may employ specialized equipment for halogenation processes, including continuous flow reactors that enhance yield and purity while minimizing hazardous by-products.

1,2-Difluoro-1-iodohex-1-ene serves multiple roles in various fields:

  • Synthetic Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
  • Biological Research: Its properties make it suitable for use as a radiolabeling agent in biological studies.
  • Pharmaceutical Development: Investigated for its potential to improve bioavailability and metabolic stability of novel pharmaceuticals.

The interactions of 1,2-difluoro-1-iodohex-1-ene with biological targets are primarily influenced by its halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom is capable of undergoing nucleophilic substitution. These interactions may lead to modulation of enzyme activities or receptor functions, warranting further exploration in pharmacological contexts.

Several compounds exhibit structural similarities to 1,2-difluoro-1-iodohex-1-ene. Here are a few notable examples:

Compound NameDescriptionUnique Features
2-Iodohex-1-eneSimilar structure but lacks fluorine atoms.Does not possess the unique reactivity conferred by fluorine substituents.
1,2-DifluoroethyleneContains fluorine atoms but lacks the iodine atom and hexene backbone.Focuses on ethylene structure rather than hexene, limiting its application scope.
1-Iodo-2-fluoroethaneContains both iodine and fluorine but has a shorter carbon chain.Shorter chain limits its potential applications compared to hexene derivatives.

Uniqueness

The combination of both iodine and fluorine atoms in 1,2-difluoro-1-iodohex-1-ene enhances its stability and reactivity compared to similar compounds. This unique halogen combination allows for diverse chemical transformations and biological interactions not readily available in other halogenated compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

245.97170 g/mol

Monoisotopic Mass

245.97170 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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